molecular formula C17H19ClN2OS B11330268 4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11330268
M. Wt: 334.9 g/mol
InChI Key: QQICNVZILMYYGJ-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[d]pyrimidinone class, characterized by a fused bicyclic core. Key structural features include:

  • 4-Chlorobenzyl sulfanyl group: The chlorine atom introduces electronegativity and steric bulk, which may influence target binding.
  • 2-one position: The ketone at position 2 distinguishes it from analogs with 4-one configurations, affecting tautomerism and hydrogen-bonding interactions.

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H19ClN2OS/c1-2-10-20-15-5-3-4-14(15)16(19-17(20)21)22-11-12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3

InChI Key

QQICNVZILMYYGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the 4-chlorophenylmethylsulfanyl group and the propyl chain. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group
Compound Name Benzyl Group Core Structure Substituent on N Ketone Position Molecular Weight Key Properties
Target Compound 4-Chlorobenzyl Cyclopenta[d]pyrimidinone 1-Propyl 2-one ~324.8* High lipophilicity; Cl enhances binding via hydrophobic/electronic effects
Q/4 [37] 4-Chlorobenzyl Cyclopenta[d]pyrimidinone None 4-one ~280.7 Lacks N-alkyl chain; 4-one may alter tautomerism
1UA 4-Methylbenzyl Cyclopenta[d]pyrimidinone None 4-one 272.4 Methyl reduces electronegativity; lower steric hindrance
451487-18-6 4-Fluorobenzyl Cyclopenta[d]pyrimidinone None 4-one ~276.3 Fluorine’s small size and high electronegativity; reduced hydrophobic interactions

*Calculated based on formula C₁₆H₁₈ClN₂OS.

Key Findings :

  • The 4-chlorobenzyl group in the target compound and Q/4 likely improves binding affinity to hydrophobic enzyme pockets (e.g., matrix metalloproteinases) compared to methyl or fluorine analogs .
Nitrogen Substituent Modifications
Compound Name N-Substituent Impact
Target Compound 1-Propyl Balances solubility and membrane penetration
3-Hydroxypropyl Hydroxyl group introduces polarity, improving solubility but reducing blood-brain barrier penetration

Key Findings :

  • The 1-propyl group offers a compromise between lipophilicity and metabolic stability compared to polar groups (e.g., 3-hydroxypropyl) .
Ketone Position and Tautomerism
  • 2-one vs. 4-one: The target compound’s 2-one configuration may favor enol tautomer formation, enabling unique hydrogen-bonding interactions with biological targets compared to 4-one analogs like Q/4 and 1UA .

Pharmacokinetic Considerations

  • Metabolic Stability : The 1-propyl group in the target compound reduces oxidative metabolism compared to shorter alkyl chains .
  • Solubility : Lower aqueous solubility (logS ~-4.5) compared to hydroxypropyl analogs (logS ~-3.2) , necessitating formulation optimization.

Biological Activity

The compound 4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including antibacterial properties, enzyme inhibition, and therapeutic applications.

  • Molecular Formula : C15H22ClN2OS
  • Molecular Weight : 278.4 g/mol
  • IUPAC Name : 4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against various bacterial strains. Studies indicate that it exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibitory activity. Notably, it acts as an acetylcholinesterase (AChE) inhibitor and has shown strong inhibitory effects on urease. The IC50 values for these activities indicate its potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseHighly Active

The mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells and enzymes. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes, inhibiting their function .

Case Studies

Several studies have explored the pharmacological behavior of related compounds bearing similar structural motifs. For instance, piperidine derivatives have shown promise in treating conditions such as cancer and diabetes due to their multifaceted biological activities .

In a recent study, a series of compounds similar to our target compound were synthesized and evaluated for various biological activities. The results indicated that compounds with sulfamoyl functionalities exhibited significant antibacterial and enzyme inhibitory actions .

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